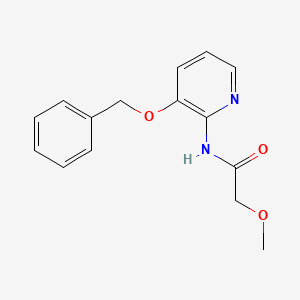

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-11-14(18)17-15-13(8-5-9-16-15)20-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYCQFREIQOVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC=N1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide typically involves the reaction of 2-methoxyacetamide with 3-phenylmethoxypyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Key Research Findings and Implications

- Anticancer Potential: The thiadiazole analog’s cytotoxicity () implies that the target compound could be optimized for anticancer activity by introducing electron-deficient heterocycles or halogen substituents .

- Avoiding Opioid-like Activity : Structural distinctions from methoxyacetyl fentanyl (e.g., lack of piperidine-phenethyl backbone) may reduce unintended opioid receptor interactions, emphasizing the importance of core scaffold design .

- Pesticide Development Insights: Oxadixyl’s success as a pesticide underscores the role of methoxyacetamide in agrochemicals, though the target compound’s pyridine ring may limit environmental persistence compared to oxazolidinones .

Biological Activity

2-Methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H15N2O3

- Molecular Weight : 255.28 g/mol

Structural Representation :

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antitumor properties. Below are key findings from recent studies.

Antitumor Activity

- Mechanism of Action : The compound shows potent inhibition of vascular endothelial growth factor (VEGF) receptors, which are critical in angiogenesis and tumor growth. By inhibiting these receptors, the compound effectively reduces tumor proliferation in various cancer cell lines.

- Comparative Efficacy : In studies comparing its efficacy to established drugs like Sunitinib (a known multi-targeted receptor tyrosine kinase inhibitor), this compound demonstrated superior activity against certain cancer cell lines.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of VEGF receptors | |

| Cytotoxicity | Reduced cell viability in cancer cells | |

| Angiogenesis Inhibition | Decreased neovascularization |

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated:

- Cell Lines Used : MCF-7 and MDA-MB-231.

- Findings : The compound significantly reduced cell proliferation by approximately 70% at a concentration of 10 µM after 48 hours.

Case Study 2: Mechanistic Insights into VEGF Inhibition

Another investigation focused on the molecular mechanisms underlying the antiangiogenic effects:

- Methodology : Western blotting was used to assess the expression levels of VEGF and its receptors post-treatment with the compound.

- Results : A marked decrease in VEGF receptor expression was observed, correlating with reduced angiogenesis in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogenated pyridine precursor with a methoxy-acetamide group under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and final condensation with cyanoacetic acid. Optimization involves adjusting catalysts (e.g., DMF with potassium carbonate), temperature control (room temperature to reflux), and solvent selection (polar aprotic solvents like acetonitrile) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity and functional groups, while Mass Spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and Infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹). Thin-Layer Chromatography (TLC) monitors reaction progress .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer : Perform in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., kinase inhibition, antimicrobial activity). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are critical for prioritizing further studies .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve the compound’s crystal structure?

- Methodological Answer : SHELXL refines high-resolution crystallographic data by modeling bond lengths, angles, and thermal displacement parameters. Twin refinement may address data from twinned crystals. Validate hydrogen bonding and π-stacking interactions using Mercury software. SHELXS/SHELXD can solve phases via direct methods, particularly for small-molecule datasets .

Q. What strategies are used to design Structure-Activity Relationship (SAR) studies for this compound?

- Methodological Answer : Synthesize derivatives with modifications to the methoxy, phenylmethoxy, or acetamide groups. Test analogs in bioassays (e.g., enzyme inhibition) to correlate substituents with activity. Computational tools like molecular docking (AutoDock Vina) predict binding modes to guide rational design .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Verify compound purity via HPLC and structural integrity via NMR. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Analyze batch-to-batch variability in synthesis .

Q. What computational methods predict metabolic stability and pharmacokinetics?

- Methodological Answer : Use in silico tools like SwissADME to estimate logP, bioavailability, and CYP450 metabolism. Molecular dynamics simulations (AMBER/GROMACS) model interactions with metabolic enzymes. In vitro hepatic microsome assays quantify metabolic half-life, guided by structural features like trifluoromethyl groups for enhanced stability .

Q. How can enantioselective synthesis be optimized for chiral analogs?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or biocatalysts (e.g., recombinant E. coli for ketone reduction). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Crystallize intermediates to isolate desired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.